![molecular formula C15H21N3O3 B2872276 1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione CAS No. 2097941-10-9](/img/structure/B2872276.png)
1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .Scientific Research Applications
Drug Designing
Piperidines, which are part of the compound , are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Antimicrobial Agents
Some derivatives of piperidin-4-yl have shown promising antibacterial and antifungal activity . This suggests that “1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione” could potentially be used in the development of new antimicrobial agents .
Inhibitors of Anaplastic Lymphoma Kinase (ALK)
A series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) inhibitors . This suggests potential applications in cancer treatment .
Inhibitors of c-ros oncogene 1 kinase (ROS1)
The same series of 2-amino-4-(1-piperidine) pyridine derivatives have also been designed as inhibitors of c-ros oncogene 1 kinase (ROS1) . This suggests potential applications in the treatment of diseases related to the ROS1 gene .
CNS-Inhibitors and Anti-inflammatory Agents
Compounds containing a Piperidine nucleus have been found to exhibit biochemical and pharmacological properties including CNS-inhibitors and anti-inflammatory agents . This suggests potential applications in the treatment of neurological disorders and inflammation .
Treatment of Obesity and Type 2 Diabetes
Piperidine-containing compounds have been used in the treatment of obesity and type 2 diabetes . This suggests potential applications in the treatment of metabolic disorders .
Mechanism of Action
Future Directions
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
properties
IUPAC Name |
1-[1-[(E)-but-2-enoyl]piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-2-3-13(19)16-8-6-11(7-9-16)17-10-14(20)18(15(17)21)12-4-5-12/h2-3,11-12H,4-10H2,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLCSKKBLVRCOG-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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